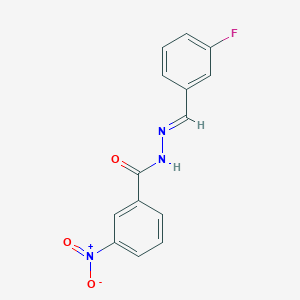
N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea is a chemical compound that belongs to the class of thioureas. It has been used extensively in scientific research due to its unique properties and potential applications.
科学的研究の応用
N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent for various diseases such as diabetes, obesity, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) which are involved in the inflammatory response. It has also been shown to activate various antioxidant pathways in cells which can help protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antiproliferative effects on cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose uptake in cells which may have implications for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea in lab experiments is its unique properties and potential applications. It has been shown to have various biological effects which make it a promising candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are many potential future directions for the study of N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea. One area of interest is its potential use as a therapeutic agent for various diseases such as diabetes, obesity, and neurodegenerative disorders. Another area of interest is its potential use in the development of new anticancer drugs. Further investigation is also needed to fully understand the mechanism of action of this compound and its potential effects on various signaling pathways in cells.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells. While there are potential advantages to using this compound in lab experiments, it is important to use appropriate safety precautions due to its potential toxicity. Further investigation is needed to fully understand the potential applications of this compound.
合成法
N-(4-methoxyphenyl)-N'-(3-methylbutyl)thiourea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxyaniline with 3-methylbutyl isothiocyanate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various methods such as recrystallization or column chromatography.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)8-9-14-13(17)15-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHUOPNCFTYOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5887897.png)

![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)

![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)